Acid Blue 62

描述

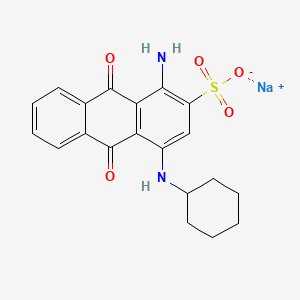

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDYMAHXZBQZKH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044673 |

Source

|

| Record name | C.I. Acid Blue 62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-56-3 |

Source

|

| Record name | C.I. Acid Blue 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acid Blue 62 synthesis from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the anthraquinone (B42736) dye, Acid Blue 62, from its precursor 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid. This document provides a consolidated overview of the synthesis, including experimental protocols and key quantitative data, to support research and development in chemistry and related fields.

Introduction

This compound, with the CAS number 4368-56-3, is a synthetic dye belonging to the anthraquinone class.[1][2] Its vibrant blue color and good fastness properties make it suitable for various applications, including the dyeing of textiles like wool, polyamide, and silk, as well as in the paper and leather industries.[1][2][3] The synthesis of this compound is a notable example of the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[4][5][6] This guide focuses on the prevalent synthetic route starting from bromaminic acid and cyclohexylamine (B46788).

Synthesis Pathway

The core reaction for the synthesis of this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with cyclohexylamine.[1][2][3] This reaction is typically carried out in an aqueous alkaline medium and is catalyzed by a copper salt, such as copper(II) sulfate (B86663).[1] The bromine atom at the 4-position of the anthraquinone core is displaced by the cyclohexylamino group.

Below is a diagram illustrating the overall synthesis workflow.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. The following are representative examples based on available literature.

Protocol 1: Conventional Heating

This protocol is a common industrial method for the synthesis of this compound.

-

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic Acid)

-

Cyclohexylamine

-

Copper(II) sulfate (CuSO₄)

-

Iron(II) sulfate (FeSO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Activated carbon

-

Sodium chloride (for salting out)

-

Water

-

-

Procedure:

-

In a reaction vessel, create a slurry by mixing 16 kg of bromaminic acid and 12.1 kg of cyclohexylamine in 60 L of water.[1]

-

To this stirred slurry, add 0.15 kg of CuSO₄, 0.15 kg of FeSO₄, 3 kg of 42% liquid caustic soda (NaOH), and 0.7 kg of activated carbon.[1]

-

Heat the reaction mixture to 75°C and maintain for 4 hours.[1]

-

Increase the temperature to 85°C and hold for an additional 2 hours.[1]

-

Distill off the excess cyclohexylamine.

-

Filter the hot solution to remove insoluble materials.

-

The filtrate is then subjected to salting out with sodium chloride to precipitate the dye.

-

The precipitated this compound is collected by filtration, dried, and crushed to yield the final product.[1]

-

Protocol 2: Microwave-Assisted Synthesis

A more rapid and efficient method utilizes microwave irradiation.[4][5][6] This protocol is adapted from a general procedure for Ullmann coupling reactions of bromaminic acid.

-

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid sodium salt (Bromaminic acid)

-

Cyclohexylamine

-

Elemental copper (Cu⁰) powder

-

Phosphate (B84403) buffer (pH 6-7)

-

Dichloromethane (B109758) (for extraction)

-

Reversed-phase C-18 silica (B1680970) gel (for chromatography)

-

-

Procedure:

-

In a microwave reaction vial, combine bromaminic acid, 3 equivalents of cyclohexylamine, and a catalytic amount (10 mol%) of copper powder.[4]

-

Add sodium phosphate buffer (e.g., 7 mL for a 0.9 mmol scale reaction) to the vial.[4]

-

Seal the vial tightly and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for a short duration (typically 2-20 minutes).[4] Reaction progress can be monitored by thin-layer chromatography.

-

After completion, the crude blue dye is purified by extraction with dichloromethane followed by column chromatography using reversed-phase C-18 material.[4]

-

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₂NaO₅S | [2] |

| Molecular Weight | 422.43 g/mol | [2][7] |

| CAS Number | 4368-56-3 | [1][2] |

| C.I. Number | 62045 | [2][8] |

| Typical Purity (Commercial) | Batches can vary, e.g., 53.4%, 98.4%, 98.7% | [9] |

| Yield (Conventional Method) | Approximately 204g of dye from 0.7 mol bromamic acid | [1] |

| Reaction Time (Microwave) | 2-30 minutes | [5][6] |

| Reaction Temperature (Conventional) | 75-85°C | [1] |

| Reaction Temperature (Microwave) | 120°C | [4] |

Purification and Characterization

The crude this compound is typically purified by salting out with sodium chloride, followed by filtration and drying.[1] For higher purity, column chromatography on reversed-phase C-18 silica is effective.[4] The distinct blue color of the product contrasts with the orange/red of the starting material and dark red byproducts, allowing for easy visual monitoring during chromatographic separation.[4]

Characterization of the final product can be performed using various spectroscopic methods:

-

UV-Vis Spectroscopy: To confirm the electronic transitions responsible for its color.

-

IR Spectroscopy: To identify functional groups present in the molecule.[7]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[9]

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.[9]

Conclusion

The synthesis of this compound from 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a well-established process, primarily relying on the Ullmann condensation. While traditional heating methods are common, microwave-assisted synthesis offers a significantly faster and more efficient alternative. This guide provides essential technical details to aid researchers and professionals in the replication and further investigation of this important dye synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 4368-56-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H19N2NaO5S | CID 23678881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 9. ec.europa.eu [ec.europa.eu]

Chemical structure and molecular formula of C.I. Acid Blue 62

An In-depth Technical Guide to C.I. Acid Blue 62

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, synthesis, and analytical methodologies for C.I. This compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this compound.

Chemical Identity and Structure

C.I. This compound is an anthraquinone-based acid dye.[1] Its chemical identity is well-established, and it is known by several synonyms.

1.1. Chemical Structure

The structural backbone of C.I. This compound is 1-amino-4-(cyclohexylamino)anthraquinone, which is sulfonated at the 2-position. The structure is depicted below:

Image Source: PubChem CID 23678881

1.2. Molecular Formula and IUPAC Name

The molecular formula of C.I. This compound is C₂₀H₁₉N₂NaO₅S.[1][2][3] Its IUPAC name is sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate.[4]

Physicochemical Properties

The properties of C.I. This compound are summarized in the tables below. It is typically a dark blue, odorless powder.[5] Commercial preparations of the dye may contain varying levels of impurities and dispersing agents, such as sodium chloride and sodium lignosulphonate.[5] The purity of different batches has been reported to range from approximately 53.4% to 98.7%.[5]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 62045 | [1][4] |

| CAS Number | 4368-56-3 | [1][2][3] |

| Molecular Weight | 422.43 g/mol | [1][2][3] |

| Appearance | Blue Powder | [3] |

| Water Solubility | 21.35 g/L at 20°C | [6] |

| 50 mg/L | [5] | |

| Ethanol Solubility | Soluble | [1][6] |

| Log P (Partition Coeff.) | -0.048 at 20°C | [6] |

| 3.66 | [5] | |

| Melting Point | >300 °C | [6] |

| Maximum Absorption (λmax) | 630 nm |

Table 2: Dyeing and Fastness Properties

| Property | Grade/Value | Reference(s) |

| Light Fastness | 5 | [3] |

| Washing Fastness Fading (60°C) | 2-3 | [3] |

| Washing Fastness Staining (60°C) | 2-3 | [3] |

| Moisture Content | ≤5% | [3] |

| Insolubility in Water | ≤1% | [3] |

Experimental Protocols

3.1. Synthesis of C.I. This compound

The industrial synthesis of C.I. This compound is achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with cyclohexylamine.[1][6] The resulting product is then converted to its sodium salt.[1][6]

A general laboratory-scale protocol based on this reaction is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, cyclohexylamine, an alkaline agent (e.g., sodium hydroxide), a copper catalyst (e.g., copper sulfate), and water.[7]

-

Condensation Reaction: Heat the mixture to a temperature of 95-100°C and maintain reflux for 18-20 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting bromamine (B89241) acid.

-

Work-up: After the reaction is complete, distill off the excess cyclohexylamine.[7]

-

Isolation and Purification: Filter the hot reaction mixture to remove any insoluble materials.[7] The product is then precipitated from the filtrate by salting out with sodium chloride.[7]

-

Drying: Collect the solid product by filtration and dry it to obtain C.I. This compound.[7]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scispace.com [scispace.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. This compound | C20H19N2NaO5S | CID 23678881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to CAS number 4368-56-3 and 4-((3-Fluorophenyl)amino)quinazoline

Disclaimer: The user's request presented a discrepancy between the provided CAS number and the chemical name. CAS number 4368-56-3 corresponds to the synthetic dye Acid Blue 62. The chemical name, 4-((3-Fluorophenyl)amino)quinazoline, represents a distinct molecule typically investigated in drug discovery. This guide addresses both entities separately to provide comprehensive information on each.

Part 1: CAS Number 4368-56-3 (this compound)

Chemical Properties and Synonyms

This compound is a synthetic dye belonging to the anthraquinone (B42736) class. It is primarily used in the textile industry for dyeing wool, silk, and polyamide. Its properties are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₂NaO₅S | [1] |

| Molecular Weight | 422.4 g/mol | [1] |

| Appearance | Red-light blue solid/powder | [1] |

| Melting Point | >300 °C | [2] |

| Water Solubility | 21.35 g/L at 20°C | [2] |

| Solubility | Soluble in water and ethanol | [1] |

| Canonical SMILES | C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | [1] |

| InChI Key | DJDYMAHXZBQZKH-UHFFFAOYSA-M | [1] |

Table 2: Synonyms for CAS 4368-56-3 (this compound)

| Synonym |

| C.I. This compound |

| Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate |

| 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt |

| C.I. 62045 |

| Acid Alizarine Pure Blue R |

| Alizarine Brilliant Sky Blue R |

Experimental Protocols

Representative Synthesis of Anthraquinone Dyes:

The synthesis of this compound and related dyes typically involves the sulfonation, nitration, reduction, and subsequent condensation reactions of anthraquinone precursors. A general synthetic pathway is outlined below. The specific synthesis of this compound involves the reaction of 1-amino-4-bromoanthraquinone-2-sulfonic acid with cyclohexylamine.

Signaling Pathways and Logical Relationships

There are no established signaling pathways in a biological context for this compound, as it is not developed as a therapeutic agent. Its primary function is as a colorant.

Part 2: 4-((3-Fluorophenyl)amino)quinazoline

This molecule belongs to the 4-aminoquinazoline class of compounds, which are extensively researched as kinase inhibitors in cancer therapy, with a primary target often being the Epidermal Growth Factor Receptor (EGFR).

Chemical Properties and Synonyms

Table 3: Predicted Chemical Properties for 4-((3-Fluorophenyl)amino)quinazoline

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀FN₃ |

| Molecular Weight | 239.25 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Table 4: Synonyms for 4-((3-Fluorophenyl)amino)quinazoline

| Synonym |

| N-(3-fluorophenyl)quinazolin-4-amine |

Experimental Protocols

The synthesis of 4-aminoquinazoline derivatives is well-documented in medicinal chemistry literature. A general and representative experimental protocol for the synthesis of a 4-anilinoquinazoline, which can be adapted for 4-((3-Fluorophenyl)amino)quinazoline, is provided below. This protocol is based on the common method of nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) precursor.

Experimental Protocol: Synthesis of 4-((3-Fluorophenyl)amino)quinazoline

Materials:

-

4-chloroquinazoline

-

Isopropanol (B130326) (or other suitable solvent like n-butanol or DMF)

-

Hydrochloric acid (catalytic amount, optional)

-

Sodium bicarbonate or triethylamine (B128534) (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 4-chloroquinazoline (1.0 eq) and 3-fluoroaniline (1.1 eq) is suspended in isopropanol (10 mL/mmol of 4-chloroquinazoline).

-

A catalytic amount of concentrated hydrochloric acid (e.g., 1 drop) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (approximately 82°C for isopropanol) and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 4-((3-Fluorophenyl)amino)quinazoline.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

4-Aminoquinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine residues. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

4-((3-Fluorophenyl)amino)quinazoline and its derivatives act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling pathways.

Diagram 1: General Synthetic Workflow for 4-Aminoquinazoline Derivatives

Caption: A generalized workflow for the synthesis of 4-aminoquinazolines.

Diagram 2: EGFR Signaling Pathway and Inhibition by 4-Aminoquinazolines

Caption: Inhibition of the EGFR signaling cascade by 4-aminoquinazolines.

References

- 1. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo- | C21H14ClFIN3O | CID 10174519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological profile and safety data for Acid Blue 62

An In-depth Technical Guide to the Toxicological Profile and Safety of Acid Blue 62

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for household or cosmetic applications without consulting relevant regulatory guidelines.

Introduction

This compound (C.I. 62045; CAS 4368-56-3) is a synthetic anthraquinone (B42736) dye.[1][2] It is utilized in the textile industry and has also been permitted for use in cosmetic products with brief skin contact, such as semi-permanent and temporary hair dyes, at concentrations up to 0.5%.[3][4] As a secondary amine, this compound has the potential for nitrosation, a factor that requires consideration in its toxicological evaluation.[3][4] This guide provides a comprehensive overview of the available toxicological data and safety information for this compound, compiled from various studies and regulatory assessments.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt | [1] |

| CAS Number | 4368-56-3 | [1][2] |

| Molecular Formula | C20H19N2NaO5S | [2][3] |

| Molecular Weight | 422.43 g/mol | [2][3] |

| Physical Form | Dark blue, odorless powder | [2][3] |

| Purity | Varies by batch; commercial preparations may contain 40-60% dispersing agents (e.g., sodium chloride, sodium lignosulphonate). | [3][4] |

| Stability | Reported to be stable for 7 years when stored in a well-closed container protected from light and moisture. | [3][4] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

The acute oral toxicity of this compound is considered low.

Table 1: Acute Oral Toxicity Data

| Species | Sex | Route | LD50 | Purity of Test Substance | Observations | Reference |

| Rat (Sprague Dawley) | M & F | Oral (gavage) | > 2000 mg/kg bw | 40% | One female died on day 2. Blue coloration of urine and feces was observed. | [3][4][5] |

| Rat | F | Oral (gavage) | > 2000 mg/kg bw | 98.7% | No deaths or compound-related mortalities observed. | [3] |

Repeated Dose Toxicity

Sub-chronic studies indicate some effects at higher dose levels.

Table 2: Sub-chronic (90-day) Oral Toxicity Data

| Species | Dose Levels (mg/kg bw/day) | NOAEL (No-Observed-Adverse-Effect Level) | Observations | Reference |

| Rat (Sprague Dawley) | 0, 25, 100, 400 | Not explicitly stated, but effects were seen at 100 and 400 mg/kg. | At 100 and 400 mg/kg: blue fur and tails. At 400 mg/kg: increased liver and kidney weights, centrilobular hepatocyte hypertrophy, and tubular nephrosis. | [5][6] |

Skin and Eye Irritation

This compound is not classified as a skin irritant but is considered an eye irritant.

Table 3: Irritation Data

| Test | Species | Concentration | Purity | Results | Reference |

| Skin Irritation | Rabbit (New Zealand White) | 1.5% in water | Unknown | Not considered a skin irritant. Only blue coloration of the skin was observed. | [3] |

| Eye Irritation | Rabbit (New Zealand White) | 1.5% in water | Unknown | Slightly irritant to the rabbit eye. Conjunctival redness and iridal (B600493) congestion were observed. | [3][4] |

| Eye Irritation | Rabbit (New Zealand White) | Not specified | Not specified | Causes serious eye irritation (GHS Category 2B). | [1][7] |

Skin Sensitization

Studies on skin sensitization have shown negative results.

Table 4: Skin Sensitization Data

| Test | Species | Induction Concentration | Challenge Concentration | Results | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | 5%, 10%, 25% | Not applicable | Not sensitizing (Stimulation Index < 3). | [5] |

Genotoxicity and Mutagenicity

The genotoxicity data for this compound is mixed. While it is not mutagenic in bacterial assays, some in vivo studies suggest genotoxic potential.

Table 5: Genotoxicity/Mutagenicity Data

| Test Type | System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537, TA102) | With and without | 312.5–5000 µ g/plate | Non-mutagenic | [3][4] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Not applicable | Not specified | Genotoxic (increased frequency of micronucleated polychromatic erythrocytes). | [8][9] |

| Hazard Classification | GHS | Not applicable | Not applicable | Suspected of causing genetic defects (GHS Category 2). | [1][10] |

A study noted that this compound caused a significant decrease in the ratio of polychromatic to normochromatic erythrocytes in the bone marrow of mice, indicating toxicity to erythrocyte series cells.[8][9]

Carcinogenicity

No specific carcinogenicity studies were found in the provided search results. However, multiple safety data sheets state that this compound shall not be classified as carcinogenic.[1][2][7]

Reproductive and Developmental Toxicity

The available data indicates that this compound is not classified as a reproductive toxicant.

Table 6: Reproductive and Developmental Toxicity Data

| Test Type | Species | Dose Levels (mg/kg bw/day) | Observations | Reference |

| Dose-Range Finding Prenatal Development | Rat (Sprague Dawley) | 100, 300, 1000 | Mortalities were observed but not considered a primary effect of the compound. Clinical signs like ptyalism and blue coloration of feces and urine were noted. | [3][4] |

| Classification | GHS | Not applicable | Shall not be classified as a reproductive toxicant. | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Acute Oral Toxicity (OECD 401, modified)

-

Group Size: A preliminary study used smaller groups, while the principal study used 10 animals (5 male, 5 female).[3]

-

Test Substance Administration: A single dose of 2000 mg/kg body weight was administered via oral gavage. The vehicle used was water.[3][4]

-

Observation Period: Animals were observed for clinical signs at 15 minutes, 1, 2, and 4 hours post-administration, and daily thereafter for 14 days.[3][4]

-

Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), and body weight changes were recorded. A gross necropsy was performed on all animals at the end of the study.[3][4]

Eye Irritation

-

Test Substance Administration: 0.1 ml of a 1.5% aqueous solution of this compound was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as an untreated control.[4]

-

Observation Period: The eyes were examined for ocular reactions at 1 hour, and then at 1, 2, 3, 4, and 7 days after instillation.[4]

-

Endpoints: The cornea, iris, and conjunctiva were scored for opacity, congestion, swelling, and discharge according to a standardized scoring system. The Index of Acute Ocular Irritation was calculated to classify the irritant potential.[4]

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

-

Species/Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.[3][4]

-

Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).[3]

-

Methodology: The test substance was plated at various concentrations (e.g., 312.5 to 5000 µ g/plate ) with the bacterial strains in the presence or absence of the S9 mix.[3]

-

Endpoints: After incubation, the number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) was counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.[3][4]

Visualizations

Workflow for Acute Oral Toxicity Study

Caption: Experimental workflow for an acute oral toxicity study.

Logic for Genotoxicity Assessment

Caption: Decision logic for the genotoxicity classification of this compound.

Safety Evaluation and Conclusion

This compound exhibits low acute oral toxicity.[5] It is not considered to be a skin irritant or a skin sensitizer.[1][3] However, it is classified as a serious eye irritant.[1][7]

The primary toxicological concern is its potential for genotoxicity. While this compound is not mutagenic in the Ames test, in vivo micronucleus tests in mice have shown positive results, leading to its classification as "Suspected of causing genetic defects" (GHS Category 2).[1][8][9] This suggests that while the substance may not cause gene mutations directly, it may induce chromosomal damage.[8][9]

Data on carcinogenicity and long-term reproductive toxicity are limited, but current classifications do not list it as a carcinogen or a reproductive toxicant.[1][7] The Scientific Committee on Consumer Non-Food Products (SCCNFP) has deemed its use in hair dyes at concentrations up to 0.5% to be safe, though they note the potential for nitrosamine (B1359907) formation.[5]

For professionals in research and development, handling of this compound should be conducted with appropriate personal protective equipment, including eye protection, to mitigate the risk of irritation.[1][11] Its genotoxic potential warrants careful consideration in any application where significant systemic exposure could occur.

References

- 1. kochcolor.com [kochcolor.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. scribd.com [scribd.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. carlroth.com [carlroth.com]

- 8. Mutagenic and genotoxic activity of chosen dyes and surface active compounds used in the textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cybra.lodz.pl [cybra.lodz.pl]

- 10. This compound | C20H19N2NaO5S | CID 23678881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

The Environmental Fate and Degradation Pathways of Anthraquinone Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anthraquinone (B42736) Dyes and Environmental Significance

Anthraquinone (AQ) dyes are a major class of synthetic colorants, second only to azo dyes in their widespread use across the textile, pharmaceutical, and food industries.[1] Their chemical backbone, a 9,10-anthraquinone core, provides exceptional stability, vibrant colors, and strong affinity for substrates.[1] However, these same properties contribute to their environmental persistence. The fused aromatic rings make them recalcitrant to breakdown under natural conditions.[2] The discharge of these dyes into aquatic ecosystems from industrial effluents is a significant environmental concern, leading to aesthetic pollution, reduced light penetration that hampers photosynthesis, and potential toxic, mutagenic, and even carcinogenic effects on aquatic organisms and human health.[1][3] A thorough understanding of their environmental fate—how they transport, transform, and persist—is therefore critical for developing effective remediation strategies and assessing their ecological risk. This guide provides a comprehensive overview of the primary degradation pathways of anthraquinone dyes, summarizes key quantitative data, and details experimental protocols for their assessment.

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down dye molecules in the environment, primarily through the action of light.

Photodegradation

Sunlight can be a significant factor in the transformation of anthraquinone dyes in aquatic environments. This process, known as photodegradation, can occur through two main mechanisms:

-

Direct Photolysis: The dye molecule directly absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, breaking down the molecule.

-

Indirect Photolysis (Photocatalysis): This more efficient process involves the presence of a photocatalyst, typically a semiconductor like titanium dioxide (TiO₂) or zinc oxide (ZnO). The catalyst absorbs light energy, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•−). These powerful oxidizing agents then attack and degrade the complex dye structure.

The rate and extent of photodegradation are influenced by several factors, including the dye's chemical structure, light intensity, pH of the water, and the presence of other substances that can act as photosensitizers or quenchers.

References

- 1. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Photocatalytic degradation of acid blue 80 in aqueous solutions containing TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Acid Blue 62 sodium salt

This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Blue 62 sodium salt. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of its metabolic degradation and analytical workflows.

Chemical Identity and Structure

This compound sodium salt is an anthraquinone-based dye. Its chemical identity is well-established, and it is known by various synonyms in industrial and scientific contexts.

| Identifier | Value |

| Chemical Name | Sodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate |

| Synonyms | C.I. This compound, C.I. 62045, Alizarine Brilliant Sky Blue R[1][2] |

| CAS Number | 4368-56-3[2] |

| Molecular Formula | C₂₀H₁₉N₂NaO₅S |

| Molecular Weight | 422.43 g/mol |

| Chemical Structure | Anthraquinone (B42736) |

Physicochemical Properties

The physicochemical properties of this compound sodium salt are crucial for its application and for understanding its behavior in various matrices.

| Property | Value | Reference |

| Appearance | Blue powder | |

| Melting Point | >100 °C | |

| Solubility | Soluble in water and ethanol. | |

| Log P (Octanol/Water Partition Coefficient) | 3.66 | |

| Density | 400-600 kg/m ³ |

Spectral Properties

The spectral characteristics of this compound sodium salt are fundamental for its qualitative and quantitative analysis.

| Spectral Data | Description |

| UV-Vis Spectroscopy | In aqueous solutions, this compound exhibits a characteristic absorption spectrum. A study on the removal of this compound showed its UV-Vis spectrum in an aqueous solution. |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra are consistent with the proposed chemical structure. |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound sodium salt.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound sodium salt.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength of the dye.

-

Sample Preparation: A stock solution of this compound sodium salt is prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the relative area of the main peak.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in solution.

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of standard solutions of this compound sodium salt of known concentrations in a suitable solvent (e.g., water).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution.

-

Determine the concentration of the unknown sample from the calibration curve.

-

-

Note: The λmax for similar acid blue dyes has been reported around 630-640 nm.

Determination of Solubility

The solubility of this compound sodium salt can be determined using the shake-flask method.

-

Procedure:

-

An excess amount of the solid dye is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dye in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Mandatory Visualizations

Metabolic Degradation Pathway

While this compound is a synthetic dye and does not have a defined signaling pathway in the context of drug development, its metabolic degradation by microorganisms follows a general pattern for anthraquinone dyes. The following diagram illustrates a simplified, logical pathway for its biodegradation.

Caption: Generalized metabolic degradation pathway of an anthraquinone dye like this compound.

Experimental Workflow for Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound sodium salt.

Caption: A standard experimental workflow for the analysis of this compound sodium salt.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Blue 62

This technical guide provides a comprehensive overview of the solubility and stability of Acid Blue 62, a synthetic anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye may be utilized. This document details the dye's solubility in various solvents, its stability under different conditions, and standardized experimental protocols for assessing these properties.

Introduction to this compound

This compound (C.I. 62045; CAS 4368-56-3) is a water-soluble anionic dye characterized by its brilliant blue color. Its chemical structure, based on an anthraquinone core, imparts specific chemical and physical properties that dictate its performance in various applications, including textiles, inks, and as a biological stain. Understanding its solubility and stability is crucial for its effective formulation and use.

Solubility of this compound

The solubility of a dye is a critical parameter that influences its application and efficacy. This compound exhibits varying degrees of solubility in different solvents, which is primarily dependent on the solvent's polarity and the temperature.

Qualitative Solubility

This compound is readily soluble in water and ethanol.[1][2][3][4][5][6] It demonstrates limited solubility in less polar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 90 | 40 g/L | [7] |

| Water | Not Specified | 50 mg/L | [8] |

| Water | Not Specified | Homogeneous solutions demonstrated at 15 mg/mL and 200 mg/mL | [8] |

| Ethanol | Not Specified | < 1% (w/v) | [8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | >1% - < 10% (w/v) | [8] |

Stability of this compound

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light.

Storage and Solution Stability

When stored as a dry powder in a well-closed container protected from light and moisture, this compound is reported to be stable for up to 7 years.[8][9] In general, dye powders exhibit substantial shelf-life.[10][11] Aqueous solutions of this compound at concentrations up to 200 mg/mL have been shown to be stable for up to 4 hours at room temperature when protected from light and under an inert atmosphere.[8][9]

pH Stability

The color of this compound is sensitive to pH changes, indicating alterations in its chemical structure. This is a critical consideration for applications where pH may vary.

-

In strong acids: When exposed to concentrated sulfuric acid, this compound exhibits an olive-green color, which turns to a brownish-orange upon dilution.[2] In concentrated nitric acid, the color is orange.[2]

-

In aqueous acid: The addition of hydrochloric acid to an aqueous solution of this compound results in a yellow-light brown color.[7] For dyeing applications, a weakly acidic bath with a pH of 3.5-5.5 is recommended.[7]

-

In strong bases: The addition of sodium hydroxide (B78521) to an aqueous solution imparts a light blue color.[7]

Table 2: Fastness Properties of this compound

| Property | Rating | Test Conditions |

| Light Fastness (ISO) | 5 | Not Specified |

| Light Fastness (AATCC) | 3-5 | Scale of 1-8, where 8 is highest |

| Washing Fastness - Fading | 2-3 | 60°C |

| Washing Fastness - Staining | 2-3 | 60°C |

| Perspiration Fastness | 3-4 | Not Specified |

Experimental Protocols

This section outlines detailed methodologies for the determination of the solubility and stability of this compound.

Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

-

Assessment of Photostability

This protocol describes a method to evaluate the degradation of this compound upon exposure to a controlled light source.

Materials:

-

This compound solution of known concentration

-

Quartz cuvettes

-

A calibrated light source (e.g., Xenon arc lamp with appropriate filters)

-

UV-Vis Spectrophotometer

-

Aluminum foil

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired solvent with a concentration that gives an initial absorbance reading between 1 and 1.5 at its λmax.

-

Fill two quartz cuvettes with this solution.

-

-

Exposure:

-

Wrap one cuvette completely in aluminum foil to serve as a dark control.

-

Place both the sample and the dark control cuvettes in the light exposure chamber at a controlled temperature.

-

-

Monitoring Degradation:

-

At predetermined time intervals, remove both cuvettes from the chamber and measure the absorbance of each solution at the λmax of this compound.

-

Continue the exposure and measurements for a specified total duration.

-

-

Data Analysis:

-

Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the sample and Aₜ is the absorbance at time t.

-

Plot the percentage of degradation versus time to visualize the photostability of this compound. The absorbance of the dark control should remain relatively constant throughout the experiment.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability assessment.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound - Acid Blue 2BR - Weak Acid Blue BRN from Emperor Chem [emperordye.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis and Potential Impurities in Commercial Acid Blue 62: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 62 (CI 62045) is an anthraquinone-based dye widely utilized in various industries, including cosmetics, textiles, and printing inks. Its chemical structure is sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate.[1] Given its application in consumer products and its potential for human exposure, a thorough understanding of its purity profile and the identification of potential impurities are of paramount importance for regulatory compliance and safety assessment. This technical guide provides a comprehensive overview of the purity analysis of commercial this compound, detailing common impurities, analytical methodologies, and quantitative data.

Synthesis and Potential Impurities

The primary manufacturing process for this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with cyclohexylamine (B46788).[2] This reaction, a variation of the Ullmann condensation, is typically carried out in an aqueous medium with a copper catalyst.[3]

The synthesis process can lead to the presence of several types of impurities in the final commercial product:

-

Unreacted Starting Materials: Residual amounts of bromamine acid and cyclohexylamine may be present.[4][5]

-

By-products from Side Reactions: The manufacturing process can generate several by-products. Hydrolysis of bromamine acid can occur, and other side reactions may lead to the formation of related anthraquinone (B42736) derivatives.[3]

-

Impurities from Starting Materials: The purity of the initial reactants, bromamine acid and cyclohexylamine, will directly impact the purity of the final product. Commercial cyclohexylamine may contain impurities such as dicyclohexylamine, aniline, and cyclohexanol.[4][5]

A summary of potential impurities in commercial this compound is presented in Table 1.

Table 1: Potential Impurities in Commercial this compound

| Impurity Category | Specific Impurity | Potential Source |

| Starting Materials | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine Acid) | Incomplete reaction |

| Cyclohexylamine | Incomplete reaction | |

| By-products | Unidentified impurities (as per SCCP reports) | Side reactions during synthesis |

| Polyethylene glycol-like structures with amino groups | Potentially from additives or side reactions | |

| Azo dyes (e.g., Acid Red 266) | Proposed structure for an impurity in some batches | |

| Impurities from Starting Materials | Dicyclohexylamine | Impurity in cyclohexylamine |

| Aniline | Impurity in cyclohexylamine | |

| Cyclohexanol | Impurity in cyclohexylamine | |

| Inorganic Salts | Sodium Chloride | Used for salting out the product |

| Sodium Sulfate | By-product or impurity | |

| Residual Solvents | Acetone | Used in processing |

Purity of Commercial Batches

The purity of commercial this compound can vary significantly between different batches and manufacturers. Regulatory bodies, such as the Scientific Committee on Consumer Products (SCCP), have evaluated the purity of several commercial batches. The data from these reports highlight the variability in purity and the presence of various impurities.[6]

Table 2: Purity and Impurity Data for Different Batches of this compound

| Batch No. | Purity (by HPLC) | Water Content (K.F. method) | Loss on Drying | Sulfate ion content (as Na2SO4) | Chloride ion content (as NaCl) | Key Impurities Detected (relative HPLC-peak area) |

| 9110003 | 53.4 g/100 g | - | 3.8 g/100 g | 4.2 g/100 g | 22.9 g/100 g | Impurity B (<0.1%) |

| 01515-200P-0 | 98.4 g/100 g | - | 4.5 g/100 g | - | - | Impurity B (<0.1%) |

| 502 | 98.7 g/100 g | 4.7 g/100 g | 4.5 g/100 g | - | - | Impurity B (<0.1%), Impurity E (0.8%) |

| Data sourced from the SCCP Opinion on this compound.[6] |

Analytical Methodologies for Purity Analysis

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative determination of this compound and its organic impurities. A reversed-phase method is typically used.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

-

B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar impurities. For example:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance of this compound is around 630 nm, which is suitable for its quantification. A lower wavelength (e.g., 254 nm) can be used for the detection of a broader range of impurities.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a accurately weighed amount of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of the eluting compounds, which is crucial for identifying unknown impurities. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis of this compound Impurities

-

LC System: An HPLC or UHPLC system with conditions similar to those described for the HPLC analysis. For MS compatibility, volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile acids like phosphoric acid.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like this compound. Both positive and negative ion modes should be evaluated.

-

Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

-

Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, combined with knowledge of the synthesis process, allows for the proposal of potential structures for the impurities.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main component and for the structural elucidation of isolated impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents (e.g., acetone) and impurities in the cyclohexylamine starting material.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to determine the content of heavy metal impurities, which may originate from the copper catalyst used in the synthesis.

Logical Relationship of Impurity Formation

The presence of impurities in commercial this compound is a direct consequence of the synthesis and purification processes. The following diagram illustrates the logical relationships leading to the final purity profile.

Conclusion

The purity of commercial this compound is a critical parameter for its safe use in various applications. A thorough understanding of the synthesis process is essential for predicting and identifying potential impurities. A combination of analytical techniques, with HPLC as the primary tool for quantification and LC-MS for identification, is necessary for a comprehensive purity assessment. The data presented in this guide, including quantitative results from regulatory evaluations and detailed analytical methodologies, provides a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of products containing this compound. Consistent monitoring and control of impurities are crucial to ensure the quality and safety of this widely used colorant.

References

- 1. This compound | C20H19N2NaO5S | CID 23678881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]

- 4. webqc.org [webqc.org]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. ec.europa.eu [ec.europa.eu]

Methodological & Application

Application Notes and Protocols: Acid Blue 62 as a Histological Counterstain

For Researchers, Scientists, and Drug Development Professionals

Introduction

In histological preparations, counterstaining is a critical step to provide contrast to the primary stain, enabling the clear visualization and differentiation of various tissue structures.[1][2] Acid dyes, which are anionic, are commonly employed as counterstains to highlight basic (cationic) tissue components such as the cytoplasm, muscle, and connective tissue.[3][4] Acid Blue 62 (C.I. 62045) is a water-soluble, red-light blue anthraquinone (B42736) dye that, based on the principles of acid dye staining, can be effectively utilized as a cytoplasmic counterstain in various histological and immunohistochemical applications.[5]

The primary mechanism of staining with acid dyes is an electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue. The intensity of this staining is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.

These application notes provide a comprehensive overview and representative protocols for the use of this compound as a counterstain in histological preparations.

Principle of Staining

This compound, as an acid dye, carries a negative charge. In an acidic solution, tissue proteins become protonated and carry a net positive charge. This allows for the electrostatic binding of the anionic this compound dye to these cationic sites, resulting in the staining of the cytoplasm and extracellular matrix.

Applications in Histology

Based on the general applications of acid dyes, this compound can be anticipated to be useful in the following areas:

-

Routine Histology: As a counterstain to nuclear stains like hematoxylin (B73222), providing a blue contrast to the purple or dark blue of the nucleus.

-

Trichrome Stains: It can potentially be incorporated into trichrome staining methods to differentiate muscle, collagen, and cytoplasm.

-

Immunohistochemistry (IHC): this compound can serve as a background stain to provide context for the localization of specific antigens highlighted by chromogens like DAB (brown).

Quantitative Data Summary

| Dye Name | C.I. Number | Typical Color | Staining Time (Approx.) | Key Characteristics |

| This compound | 62045 | Blue | 1 - 5 minutes (estimated) | Good cytoplasmic and connective tissue staining; provides a distinct blue contrast. |

| Eosin Y | 45380 | Pink to Red | 30 seconds - 2 minutes | Most common counterstain; provides excellent cytoplasmic detail. |

| Acid Fuchsin | 42685 | Red | 1 - 5 minutes | A key component of Van Gieson and Masson's trichrome stains. |

| Light Green SF Yellowish | 42095 | Green | 1 - 5 minutes | Often used in trichrome stains for collagen; provides good contrast. |

| Aniline Blue | 42780 | Blue | 5 - 15 minutes | Used in Mallory's trichrome stain for connective tissue. |

Experimental Protocols

The following are representative protocols for the use of this compound as a counterstain. It is crucial to optimize these protocols for specific tissue types and experimental conditions.

Protocol 1: this compound Counterstaining for Routine Histology (with Hematoxylin)

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Mayer's or Harris's)

-

This compound Staining Solution (see preparation below)

-

Differentiating solution (e.g., 0.5-1% acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)

-

Graded alcohols (70%, 95%, 100%)

-

Clearing agent (e.g., Xylene or a xylene substitute)

-

Mounting medium and coverslips

Preparation of this compound Staining Solution (1% Aqueous):

-

Dissolve 1 g of this compound powder in 100 ml of distilled water.

-

Stir until fully dissolved.

-

Add 1 ml of glacial acetic acid to acidify the solution (to a pH of approximately 2.5-3.0).

-

Filter the solution before use.

Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Nuclear Staining: Stain with hematoxylin for 5-10 minutes.

-

Washing: Wash in running tap water for 5 minutes.

-

Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.

-

Washing: Wash in running tap water.

-

Bluing: Place in a bluing agent for 30-60 seconds.

-

Washing: Wash in running tap water.

-

Counterstaining: Immerse slides in the this compound staining solution for 1-5 minutes. Optimal time should be determined by microscopic examination.

-

Washing: Briefly rinse in distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through graded alcohols (95% and 100%).

-

Clearing: Clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Blue to purple

-

Cytoplasm, Muscle, Connective Tissue: Shades of blue

-

Erythrocytes: Pale blue or unstained

Protocol 2: this compound as a Counterstain for Immunohistochemistry (IHC)

Materials:

-

FFPE tissue sections on slides, having undergone antigen retrieval and primary and secondary antibody incubations with a chromogen (e.g., DAB).

-

This compound Staining Solution (as prepared in Protocol 1).

-

Graded alcohols.

-

Clearing agent.

-

Mounting medium and coverslips.

Staining Procedure:

-

Complete IHC Staining: Following the final wash after chromogen development (e.g., DAB), proceed to counterstaining.

-

Counterstaining: Immerse slides in the this compound staining solution for 30 seconds to 2 minutes. The shorter time is recommended to provide a light background contrast without obscuring the chromogen signal.

-

Washing: Briefly rinse in distilled water.

-

Dehydration: Quickly dehydrate through graded alcohols.

-

Clearing: Clear in xylene.

-

Mounting: Mount with a permanent mounting medium compatible with the chromogen.

Expected Results:

-

Target Antigen: Brown (with DAB) or other color depending on the chromogen.

-

Nuclei and Cytoplasm: Light blue.

Visualizations

Caption: General workflow for histological staining using a primary stain and this compound as a counterstain.

Caption: The electrostatic interaction between anionic this compound and cationic tissue proteins.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Staining | Staining time too short. | Increase the incubation time in the this compound solution. |

| Staining solution pH is not optimal. | Ensure the pH of the staining solution is acidic (pH 2.5-3.0). | |

| Inadequate bluing after hematoxylin. | Ensure the bluing step is sufficient to make the nucleus receptive to the counterstain. | |

| Overstaining | Staining time too long. | Reduce the incubation time in the this compound solution. |

| Sections dried out during staining. | Keep slides moist throughout the staining procedure. | |

| Precipitate on Section | Staining solution was not filtered. | Filter the this compound solution before use. |

| Incomplete rinsing. | Ensure thorough but brief rinsing after the counterstain. |

Disclaimer

The provided protocols are based on the general principles of using acid dyes in histology. It is essential for researchers to perform in-house optimization for their specific applications and tissue types to achieve the desired staining results.

References

Application Notes and Protocols: Staining Collagen Fibers with Acid Blue 62 in Trichrome Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichrome staining methods are invaluable histological techniques for differentiating cellular and extracellular components, particularly for visualizing collagenous connective tissue. These methods utilize three or more contrasting dyes to selectively stain nuclei, cytoplasm, and collagen fibers. The most common trichrome stain, Masson's trichrome, traditionally employs Aniline Blue or Fast Green FCF to stain collagen. This document provides a detailed protocol and application notes for the use of Acid Blue 62 as the collagen stain in a trichrome procedure. This compound, an anionic dye, is proposed here as a substitute for Aniline Blue, offering a distinct blue hue to collagen fibers. The principle of the stain lies in the differential binding of dyes to tissue components based on their size and charge, a process modulated by a polyacid such as phosphotungstic acid or phosphomolybdic acid.[1][2][3][4] This protocol is designed to provide a clear and reproducible method for researchers seeking to specifically stain collagen for qualitative and quantitative analysis in various tissue samples.

Data Presentation

While specific quantitative data for the performance of this compound in trichrome staining is not extensively published, the following table provides an expected comparative summary of staining characteristics based on the principles of trichrome staining and the properties of commonly used collagen dyes. This allows for an informed selection of the collagen stain based on desired outcomes.

| Feature | Aniline Blue | Fast Green FCF | This compound (Expected) |

| Collagen Color | Deep Blue | Greenish-Blue | Bright to Deep Blue |

| Staining Intensity | Strong | Strong | Strong |

| Counterstain Contrast | Excellent with red counterstains | Excellent with red counterstains | Excellent with red counterstains |

| Selectivity for Collagen | High | High | High |

| Molecular Weight | 737.7 g/mol | 808.8 g/mol | 508.5 g/mol (Varies by salt form) |

| Primary Application | General connective tissue staining | When blue/red color blindness is a concern | General connective tissue staining |

Experimental Protocols

This protocol is adapted from the well-established Masson's Trichrome method.[5] It is crucial to use accurately prepared reagents and follow the incubation times closely for optimal results.

Reagents

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (B73222) (Working Solution)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic-Phosphotungstic Acid Solution (or 5% Phosphotungstic Acid)

-

This compound Solution (1% aqueous)

-

1% Acetic Acid Solution

-

Graded Alcohols (70%, 95%, 100%)

-

Xylene

-

Resinous Mounting Medium

Equipment

-

Microscope slides with paraffin-embedded tissue sections (5 µm)

-

Staining jars

-

Coplin jars

-

Water bath (56-60°C)

-

Fume hood

-

Microscope

Staining Procedure

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

-

Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes of 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Mordanting:

-

For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining quality.

-

Rinse thoroughly in running tap water until the yellow color disappears (10-15 minutes).

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation and Mordanting for Collagen Stain:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

-

-

Collagen Staining:

-

Without rinsing, transfer the slides directly to the 1% this compound solution and stain for 5-10 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 1-3 minutes to sharpen the contrast.

-

Wash in distilled water.

-

Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Black/Dark Brown

-

Cytoplasm, Muscle, Erythrocytes: Red/Pink

-

Collagen Fibers: Blue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the trichrome staining protocol using this compound.

Troubleshooting

Successful trichrome staining requires careful attention to detail. Common issues and their potential solutions are outlined below:

-

Pale Collagen Staining:

-

Cause: Insufficient staining time in this compound, over-differentiation in acetic acid, or incomplete removal of the cytoplasmic stain.

-

Solution: Increase staining time in this compound, decrease time in 1% acetic acid, or ensure adequate time in the phosphomolybdic-phosphotungstic acid solution.

-

-

Pale Cytoplasmic Staining:

-

Cause: Depleted or old Biebrich Scarlet-Acid Fuchsin solution, or over-differentiation.

-

Solution: Use fresh staining solution and carefully monitor differentiation times.

-

-

Muddy or Inconsistent Staining:

-

Cause: Inadequate rinsing between steps, or improper fixation.

-

Solution: Ensure thorough rinsing as specified in the protocol and confirm that the tissue was properly fixed. The use of Bouin's solution as a mordant is highly recommended for formalin-fixed tissues.

-

Conclusion

The protocol provided offers a reliable method for the application of this compound in a trichrome staining procedure for the distinct visualization of collagen fibers. This technique is applicable to a wide range of research and diagnostic applications where the assessment of fibrosis and connective tissue deposition is critical. As with any histological staining method, optimization of incubation times may be necessary depending on the tissue type and fixation method used.

References

Application Notes: Hypothetical Use of Acid Blue 62 as a Fixable Viability Dye for Flow Cytometry and Cell Sorting

For Research Use Only. Not for use in diagnostic procedures.

Introduction

While traditionally used in the textile and cosmetic industries, the chemical properties of Acid Blue 62 suggest its potential as an amine-reactive dye.[1][2] In this proposed application, this compound would covalently bind to primary amines on the cell surface and within the intracellular environment. Cells with compromised plasma membranes, characteristic of late-stage apoptosis or necrosis, are permeable to the dye, allowing it to react with the more abundant intracellular amines. This results in a significantly higher fluorescence signal compared to live cells, which have intact membranes and are only stained on their surface. The covalent nature of this binding would make the staining compatible with subsequent fixation and permeabilization steps, a key feature of "fixable" viability dyes.

Principle of the Assay

The proposed method utilizes the differential permeability of live and dead cells. In a viable cell population with intact cell membranes, this compound is expected to react only with the primary amines on the cell surface, resulting in a dim level of fluorescence. In contrast, non-viable cells with compromised membranes allow the dye to enter the cytoplasm and react with the abundant intracellular proteins, leading to a much brighter fluorescent signal. This difference in fluorescence intensity allows for the clear distinction between live and dead cell populations by flow cytometry. The covalent and irreversible nature of this staining allows for the cells to be fixed and permeabilized for subsequent intracellular staining without loss of the viability signal.

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), azide-free, protein-free

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Cells of interest

-